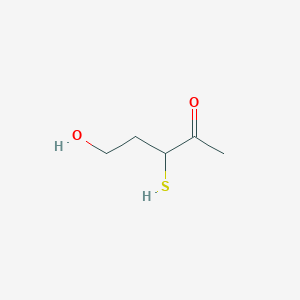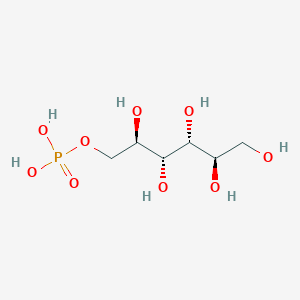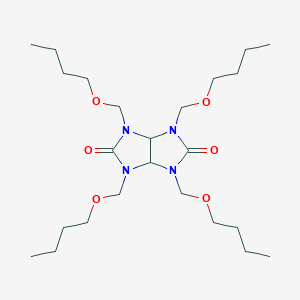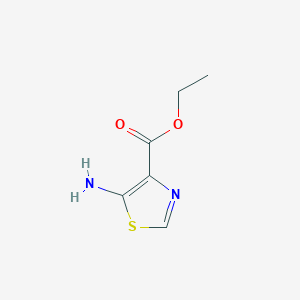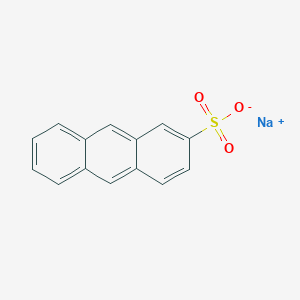
Sodium anthracene-2-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium anthracene-2-sulfonate (SAS) is an organic compound that belongs to the class of sulfonates. It is a water-soluble salt that is commonly used in scientific research for its unique chemical and physical properties. SAS has been extensively studied for its potential applications in various fields, including biochemistry, biotechnology, and materials science.
Wirkmechanismus
The mechanism of action of Sodium anthracene-2-sulfonate is not fully understood. However, it is believed that this compound interacts with the hydrophobic regions of proteins and membranes, causing changes in their conformation and function. This compound has also been shown to interact with nucleic acids, leading to changes in their structure and function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and carbonic anhydrase. This compound has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory properties. In addition, this compound has been shown to have antimicrobial activity against a variety of bacterial and fungal pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Sodium anthracene-2-sulfonate is its water solubility, which makes it easy to handle and use in lab experiments. This compound is also relatively inexpensive and readily available. However, this compound has some limitations for lab experiments. It can be difficult to purify and isolate this compound from reaction mixtures, and it can also be sensitive to light and air, which can affect its stability and reactivity.
Zukünftige Richtungen
There are many potential future directions for the study of Sodium anthracene-2-sulfonate. One area of research is the development of new fluorescent probes and sensors based on this compound. Another area of research is the use of this compound in the development of new drug delivery systems. In addition, this compound could be used in the development of new materials, such as surfactants and emulsions. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
Sodium anthracene-2-sulfonate can be synthesized by the reaction of anthracene with sulfuric acid and sodium hydroxide. The reaction produces anthracene-2-sulfonic acid, which is then neutralized with sodium hydroxide to form this compound. The chemical equation for the synthesis of this compound is as follows:
C14H10 + H2SO4 → C14H10SO3H + H2O
C14H10SO3H + NaOH → C14H9NaO3S + H2O
Wissenschaftliche Forschungsanwendungen
Sodium anthracene-2-sulfonate has been widely used in scientific research due to its unique properties. It is commonly used as a fluorescent probe for the detection of metal ions and organic compounds. This compound has also been used as a surfactant for the preparation of nanoparticles and as a stabilizer for emulsions. In addition, this compound has been studied for its potential applications in biotechnology, including the development of biosensors and drug delivery systems.
Eigenschaften
CAS-Nummer |
16106-40-4 |
|---|---|
Molekularformel |
C14H9NaO3S |
Molekulargewicht |
280.28 g/mol |
IUPAC-Name |
sodium;anthracene-2-sulfonate |
InChI |
InChI=1S/C14H10O3S.Na/c15-18(16,17)14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14;/h1-9H,(H,15,16,17);/q;+1/p-1 |
InChI-Schlüssel |
XGQPUSJLJAPLGH-UHFFFAOYSA-M |
Isomerische SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)S(=O)(=O)[O-].[Na+] |
SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



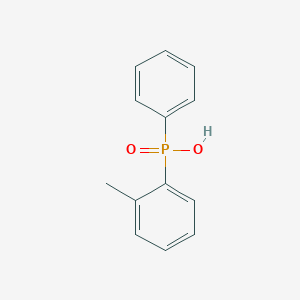
![1-[4-Hydroxy-2,6-dimethoxy-3-(3-methylbut-2-enyl)phenyl]ethanone](/img/structure/B98184.png)

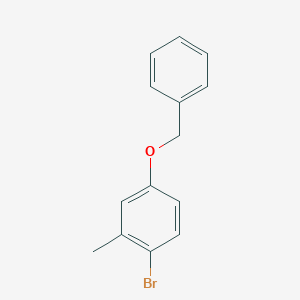
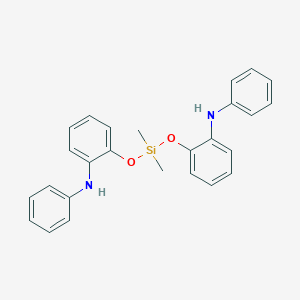
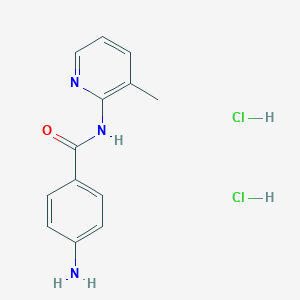
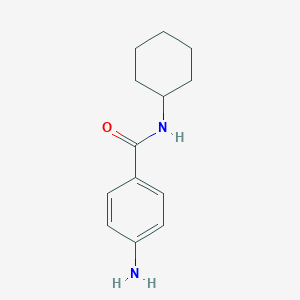
![1-[4-(Oxan-2-yloxy)phenyl]ethanone](/img/structure/B98195.png)
